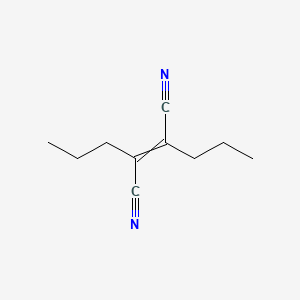
2,3-Dipropylbut-2-enedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dipropylbut-2-enedinitrile is an organic compound with the molecular formula C10H16N2 It is characterized by the presence of two propyl groups attached to a butenedinitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropylbut-2-enedinitrile typically involves the reaction of propionitrile with 2-bromopropane in the presence of a strong base such as sodium amide. The reaction is carried out in a low-temperature reaction kettle, where liquid ammonia is used as the solvent. The reaction mixture is then subjected to a series of steps including extraction, washing, drying, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-order stirring and dropping pots to ensure uniform mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is obtained through vacuum distillation after the removal of solvents and impurities .
化学反应分析
Types of Reactions
2,3-Dipropylbut-2-enedinitrile undergoes various types of chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace one of the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted nitriles or amides.
科学研究应用
2,3-Dipropylbut-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
作用机制
The mechanism of action of 2,3-Dipropylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
相似化合物的比较
Similar Compounds
- 2,3-Dimethylbut-2-enedinitrile
- 2,3-Dibromobutadiene
- 2,3-Dimethyl-2-isopropyl butyronitrile
Uniqueness
2,3-Dipropylbut-2-enedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
217322-20-8 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2,3-dipropylbut-2-enedinitrile |
InChI |
InChI=1S/C10H14N2/c1-3-5-9(7-11)10(8-12)6-4-2/h3-6H2,1-2H3 |
InChI 键 |
JSWAWCSIOCLTRB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C(CCC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
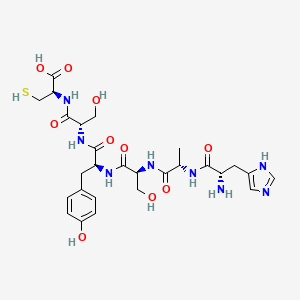
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

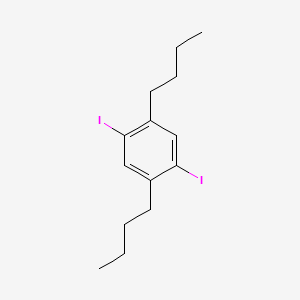
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
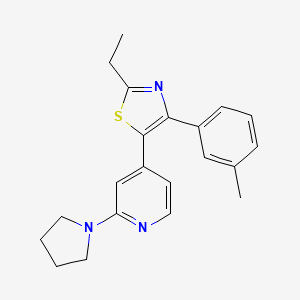
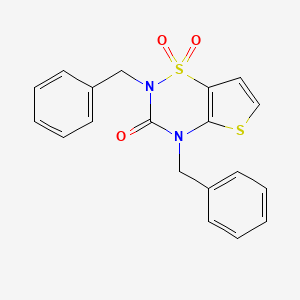
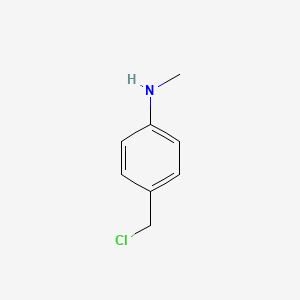
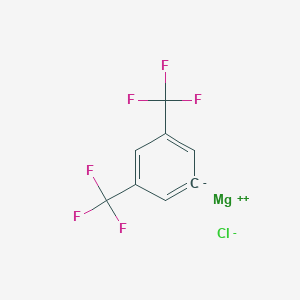
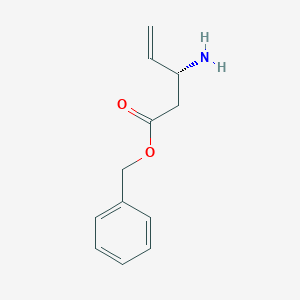
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
